Ethylenediamine-N,N'-dipropionic acid dihydrochloride

描述

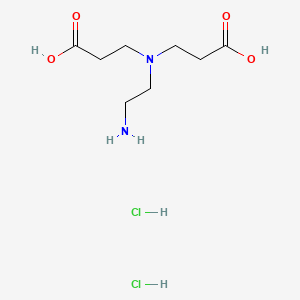

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is a chemical compound with the molecular formula C8H16N2O4·2HCl-Dipropionic Acid Dihydrochloride (CAS 32705-91-2)](https://www.scbt.com/p/ethylenediamine-n-n-dipropionic-acid-dihydrochloride-32705-91-2). It is a white to almost white powder or crystalline solid with a molecular weight of 277.15 g/mol[_{{{CITATION{{{_1{Ethylenediamine-N,N-Dipropionic Acid Dihydrochloride (CAS 32705-91-2). This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethylenediamine-N,N'-dipropionic acid dihydrochloride can be synthesized through the reaction of ethylenediamine with propionic acid in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve consistent quality.

化学反应分析

Acid-Base Reactions

EDDP·2HCl participates in pH-dependent protonation/deprotonation processes, critical for its isolation and purification:

Key Observations:

-

Deprotonation with Triethylamine:

Treatment with triethylamine (pH 4.7–5.0) neutralizes the dihydrochloride, yielding the free acid form (EDDP). This step is essential for isolating the final product . -

Reprotonation with HCl:

Acidification (pH 1.5–2.5) regenerates the dihydrochloride salt, enhancing solubility in aqueous media .

Complexation Reactions

EDDP·2HCl acts as a polydentate ligand, forming stable coordination complexes with divalent cations:

Mechanism:

-

The ethylenediamine backbone and carboxylate groups enable chelation, with optimal binding at alkaline pH (9–11) .

-

Calcium complexes form transiently during synthesis, facilitating selective product formation before HCl-driven dissociation .

Hydrolysis and Stability

While stable under standard conditions, EDDP·2HCl undergoes controlled hydrolysis under extreme acidity or heat:

-

Acidic Hydrolysis:

Prolonged exposure to concentrated HCl at elevated temperatures (70–75°C) cleaves amide bonds, yielding propionic acid derivatives . -

Thermal Decomposition:

Decomposes above 225°C, producing CO₂, NH₃, and chlorinated byproducts .

Synthetic Utility in Organic Reactions

EDDP·2HCl serves as a precursor in tailored syntheses:

Substitution Reactions:

-

Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives, expanding its utility in drug design .

Oxidation/Reduction:

-

Oxidation: Hydrogen peroxide converts secondary amines to nitro groups, though this pathway is less explored in literature.

-

Reduction: Limited data suggest LiAlH₄ reduces carboxylate groups to alcohols, but yields are suboptimal .

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| pH | 1.5–11.0 | Governs protonation state and metal binding |

| Temperature | 50–85°C | Accelerates complexation and hydrolysis |

| Solvent | Aqueous/ethanol mixtures | Enhances solubility and product isolation |

科学研究应用

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: In biochemical studies to investigate enzyme activities and protein interactions.

Medicine: In drug development and as a potential therapeutic agent for various diseases.

Industry: In the production of polymers, coatings, and other industrial chemicals.

作用机制

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is similar to other compounds such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it has unique properties that distinguish it from these compounds:

EDTA: Ethylenediaminetetraacetic acid is a well-known chelating agent used to sequester metal ions. While both EDTA and this compound can bind metal ions, the latter has a different structure and binding affinity.

DTPA: Diethylenetriaminepentaacetic acid is another chelating agent with a higher number of carboxylic acid groups compared to this compound. This difference in structure results in different binding properties and applications.

相似化合物的比较

Ethylenediaminetetraacetic acid (EDTA)

Diethylenetriaminepentaacetic acid (DTPA)

Nitrilotriacetic acid (NTA)

Glycine-N,N'-dipropionic acid dihydrochloride

生物活性

Ethylenediamine-N,N'-dipropionic acid dihydrochloride (EDDP) is a chemical compound with diverse applications in biological research and medicine. Its unique structure allows it to interact with various biological systems, making it a compound of interest in pharmacological studies, enzyme activity investigations, and potential therapeutic applications.

EDDP has the molecular formula and a molecular weight of 277.15 g/mol. It is typically presented as a white to almost white crystalline solid or powder. The compound is synthesized through the reaction of ethylenediamine with propionic acid in the presence of hydrochloric acid, which facilitates its formation under controlled conditions.

EDDP exhibits its biological effects primarily through its ability to form complexes with metal ions, particularly copper(II). This chelation can influence various biochemical pathways, including enzyme activities and protein interactions. The compound's structural features allow it to coordinate with amino acids, peptides, and even nucleic acid components, which can alter their functional properties .

1. Enzyme Interaction Studies

EDDP is utilized in biochemical studies to investigate enzyme activities. Its role as a chelating agent allows researchers to study the effects of metal ion availability on enzyme function. For example, EDDP has been shown to inhibit certain metalloproteinases, which are critical in various physiological processes .

2. Antioxidant Activity

Research indicates that EDDP possesses antioxidant properties, which can be measured using assays that evaluate its ability to scavenge free radicals. In vitro studies have demonstrated that EDDP can inhibit oxidative stress markers in cell lines, suggesting a protective role against cellular damage .

3. Cytotoxicity Studies

The cytotoxic effects of EDDP have been evaluated in various cancer cell lines. For instance, studies using the MTT assay have shown that EDDP exhibits moderate cytotoxicity against HCT-116 (human colon carcinoma) cells while having minimal effects on MDA-MB-231 (breast cancer) cells. This differential response highlights the potential for EDDP as a selective agent in cancer therapy .

Table 1: Summary of Biological Activities of EDDP

| Activity Type | Model System | Observations |

|---|---|---|

| Enzyme Inhibition | Metalloproteinases | Significant inhibition observed |

| Antioxidant Activity | Cell lines (e.g., HCT-116) | Effective scavenging of free radicals |

| Cytotoxicity | HCT-116 | Moderate cytotoxicity (IC50 ~ 11.3 µM) |

| MDA-MB-231 | No significant cytotoxic effect observed |

Case Study 1: Antioxidative Effects

In a study assessing the antioxidative capacity of EDDP, researchers treated human cancer cells with varying concentrations of EDDP and measured the resultant levels of oxidative stress markers. The results indicated that higher concentrations of EDDP correlated with reduced levels of reactive oxygen species (ROS), suggesting its potential utility as an adjunct therapy in oxidative stress-related diseases .

Case Study 2: Cytotoxicity Assessment

A comparative study was conducted on the cytotoxic effects of EDDP against different cancer cell lines. The findings revealed that while EDDP induced cell death in HCT-116 cells, it did not affect MDA-MB-231 cells significantly. This selectivity may be attributed to differences in cellular uptake mechanisms or metabolic pathways between these cell lines .

属性

IUPAC Name |

3-[2-aminoethyl(2-carboxyethyl)amino]propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4.2ClH/c9-3-6-10(4-1-7(11)12)5-2-8(13)14;;/h1-6,9H2,(H,11,12)(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPSJXQNJSWBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCN)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631168 | |

| Record name | 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-91-2 | |

| Record name | 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。